molecular formula C21H20N4OS B2405150 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide CAS No. 671199-40-9

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide

Cat. No.: B2405150
CAS No.: 671199-40-9
M. Wt: 376.48
InChI Key: VIXTXBCOVQMKMH-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives, including triazoloquinoxalines, have been studied for their potential antiviral and antimicrobial activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Characteristics

Researchers have developed methodologies for synthesizing triazoloquinoline derivatives, highlighting their potential in creating compounds with varied biological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases the chemical versatility of triazoloquinoline derivatives. These compounds were obtained through reactions involving amino acid esters, demonstrating the adaptability of triazoloquinoline scaffolds in chemical synthesis Fathalla, 2015.

Potential Biological Activities

Various derivatives of triazoloquinoline have been synthesized and evaluated for different biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. For example, a study on 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas revealed their anticancer activity, highlighting the structural requirements essential for such biological effects. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines Reddy et al., 2015.

Another research avenue explores the synthesis of [1,2,4]triazoloquinazolinium betaines, investigating molecular rearrangements and their potential applications in creating compounds with desired properties Crabb et al., 1999.

Antimicrobial and Anti-inflammatory Applications

Studies on novel triazoloquinoline derivatives have demonstrated promising antimicrobial and anti-inflammatory activities. For example, new acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines exhibited significant anti-inflammatory, analgesic, antioxidant, and antimicrobial activities, indicating the therapeutic potential of these compounds El-Gazzar et al., 2009.

Future Directions

Future research could focus on the synthesis and characterization of this specific compound, as well as investigation of its potential biological activities. Given the activities observed for related compounds, it may be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXTXBCOVQMKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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